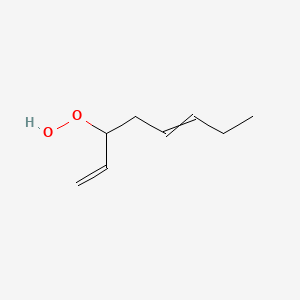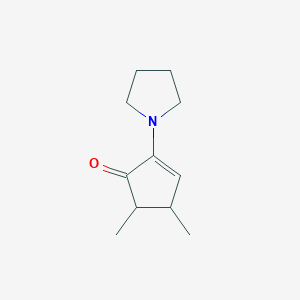
1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of an azo group (-N=N-) which is bonded to aromatic rings. This specific compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- typically involves the diazotization of 1H-imidazole-2-amine followed by coupling with 3-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- involves its interaction with molecular targets through the azo group. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-
- 1-Amino-2-naphthol-4-sulfonic acid
Comparison: 1-Naphthalenesulfonic acid, 3-hydroxy-4-(1H-imidazol-2-ylazo)- is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
142448-86-0 |
|---|---|
Molekularformel |
C13H10N4O4S |
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
3-hydroxy-4-(1H-imidazol-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H10N4O4S/c18-10-7-11(22(19,20)21)8-3-1-2-4-9(8)12(10)16-17-13-14-5-6-15-13/h1-7,18H,(H,14,15)(H,19,20,21) |
InChI-Schlüssel |
GNFUPQYHVMUSJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=NC=CN3)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)


![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)


![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
